molecular formula C21H20O7 B121961 Gancaonin P 3'methyl ether CAS No. 151776-21-5

Gancaonin P 3'methyl ether

Cat. No. B121961
M. Wt: 384.4 g/mol
InChI Key: UXTFKMCFQVSJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gancaonin P 3'methyl ether is a natural product isolated from the roots of the medicinal plant Salvia miltiorrhiza Bunge. It has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and cardiovascular protective effects. In recent years, gancaonin P 3'methyl ether has attracted significant attention from researchers due to its potential therapeutic applications.

Scientific Research Applications

Monoamine Oxidase Inhibition

Gancaonin P 3'methyl ether, derived from the fruits of Cudrania tricuspidata, exhibits significant inhibition of monoamine oxidase (MAO) activity. This compound is one of the prenylated isoflavones identified for its potent MAO-B inhibitory effect, which is valuable in the treatment of neurological disorders like Parkinson's disease and depression (Han et al., 2005).

Anti-Inflammatory Properties

In an in vitro model of acute pneumonia, Gancaonin P 3'methyl ether has demonstrated significant anti-inflammatory properties. The compound inhibited the production of pro-inflammatory mediators and reduced the expression of inflammation-related proteins in lipopolysaccharide-induced cells, suggesting its potential as a natural anti-inflammatory agent (Ko et al., 2021).

Antibacterial Activity

Gancaonin P 3'methyl ether has been found to exhibit potent antibacterial activity. It was isolated from the roots of Glycyrrhiza uralensis and showed significant effectiveness against Streptococcus mutans, indicating its potential use in preventing and treating bacterial infections (He et al., 2006).

Herb-Herb Interaction Studies

This compound plays a role in the study of herb-herb interactions, particularly in understanding the mechanisms of toxicity attenuation when used in combination with other herbal components. It's involved in pharmacokinetic interactions which are crucial for ensuring the safety and efficacy of herbal medicine combinations (Shi et al., 2015).

properties

CAS RN

151776-21-5

Product Name

Gancaonin P 3'methyl ether

Molecular Formula

C21H20O7

Molecular Weight

384.4 g/mol

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C21H20O7/c1-10(2)4-6-12-14(23)9-16-17(18(12)24)19(25)20(26)21(28-16)11-5-7-13(22)15(8-11)27-3/h4-5,7-9,22-24,26H,6H2,1-3H3

InChI Key

UXTFKMCFQVSJLL-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O)C

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O)C

melting_point

160-162°C

Other CAS RN

151776-21-5

physical_description

Solid

synonyms

3,5,7,4'-tetrahydroxy-3'-methoxy-6-isoprenylflavone
gancaonin P-3'-methyl ether
gancaonin P-3'-methylether
THMIF

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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